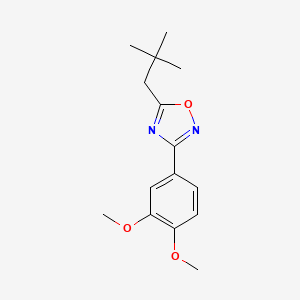
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Dimebolin or Dimebon, and it has been studied for its potential as a neuroprotective agent, cognitive enhancer, and anti-aging drug.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act on multiple targets in the brain, including histamine receptors, serotonin receptors, and NMDA receptors. Dimebolin has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which are two factors that contribute to the development of neurodegenerative diseases. Dimebolin has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole in lab experiments is its potential as a neuroprotective agent. This compound has been shown to protect neurons from damage caused by oxidative stress and other factors. However, one limitation of using Dimebolin in lab experiments is its limited water solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as a neuroprotective agent, particularly in relation to Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a cognitive enhancer in humans, as most of the studies on Dimebolin have been conducted in animal models. Additionally, researchers could investigate the potential of this compound in other fields, such as anti-aging research and cancer treatment.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3,4-dimethoxybenzohydrazide with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. This method yields Dimebolin with high purity and yield.
Aplicaciones Científicas De Investigación
The potential applications of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole in scientific research are vast. This compound has been studied for its neuroprotective effects on the brain, particularly in relation to Alzheimer's disease and other neurodegenerative disorders. Dimebolin has also been shown to have cognitive-enhancing properties, improving memory and learning in animal models.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)9-13-16-14(17-20-13)10-6-7-11(18-4)12(8-10)19-5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPTVZPAYSWGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)
![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
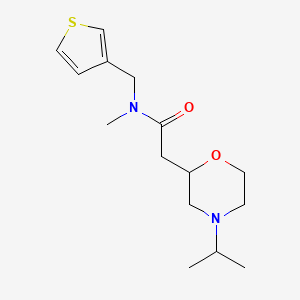
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
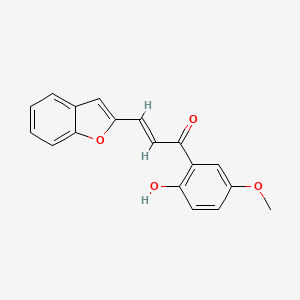
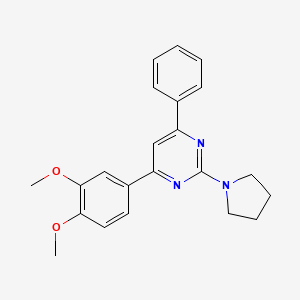
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)

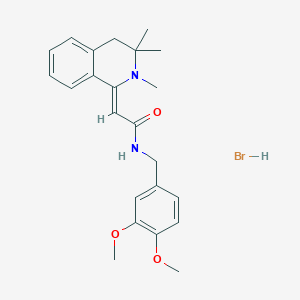
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363191.png)
![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)
![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)
